Cas no 2137604-70-5 (1-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-2-azabicyclo2.1.1hexane)
1-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-2-azabicyclo2.1.1hexane Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-2-azabicyclo2.1.1hexane
- EN300-1074589
- 1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane
- 2137604-70-5
-
- Inchi: 1S/C10H15N3O2S/c1-16(14,15)9-5-12-13(6-9)7-10-2-8(3-10)4-11-10/h5-6,8,11H,2-4,7H2,1H3
- InChI Key: NLDLODPFZNBFJS-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)CC12CC(CN1)C2)(=O)=O
Computed Properties
- Exact Mass: 241.08849790g/mol
- Monoisotopic Mass: 241.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 72.4Ų
1-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-2-azabicyclo2.1.1hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1074589-0.05g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 95% | 0.05g |
$1188.0 | 2023-10-28 | |
| Enamine | EN300-1074589-0.1g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 95% | 0.1g |
$1244.0 | 2023-10-28 | |
| Enamine | EN300-1074589-0.25g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 95% | 0.25g |
$1300.0 | 2023-10-28 | |
| Enamine | EN300-1074589-0.5g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 95% | 0.5g |
$1357.0 | 2023-10-28 | |
| Enamine | EN300-1074589-1.0g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 1g |
$1442.0 | 2023-06-10 | ||
| Enamine | EN300-1074589-2.5g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 95% | 2.5g |
$2771.0 | 2023-10-28 | |
| Enamine | EN300-1074589-5.0g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 5g |
$4184.0 | 2023-06-10 | ||
| Enamine | EN300-1074589-10.0g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 10g |
$6205.0 | 2023-06-10 | ||
| Enamine | EN300-1074589-1g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 95% | 1g |
$1414.0 | 2023-10-28 | |
| Enamine | EN300-1074589-5g |
1-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane |
2137604-70-5 | 95% | 5g |
$4102.0 | 2023-10-28 |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-2-azabicyclo2.1.1hexane Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-2-azabicyclo2.1.1hexane
Chemical Compound: 1-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)Methyl-2-Azabicyclo[2.1.1]Hexane (CAS No. 2137604-70-5)
The compound 1-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-2-azabicyclo[2.1.1]hexane (CAS No. 2137604-70-5) is a structurally complex organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique bicyclic structure, which combines a pyrazole ring with a bicyclo[2.1.1]hexane framework, further substituted with a methanesulfonyl group at the 4-position of the pyrazole ring.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring system. The methanesulfonyl group is introduced via a sulfonation reaction, which is followed by coupling with the bicyclic amine moiety through nucleophilic substitution or other suitable methods. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste.
Recent studies have highlighted the pharmacological activity of this compound, particularly its potential as a modulator of cellular signaling pathways. The methanesulfonyl group plays a critical role in enhancing the compound's bioavailability and stability, while the bicyclic amine structure contributes to its ability to interact with specific protein targets. Preclinical trials have demonstrated promising results in inhibiting key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, this compound has shown interesting properties in material science, particularly in the development of novel polymers and coatings. The rigid bicyclic structure provides mechanical strength, while the functional groups offer opportunities for chemical modification and cross-linking. Researchers are currently exploring its use in creating biocompatible materials for medical devices and drug delivery systems.
The chemical stability of CAS No. 2137604-70-5 has been extensively studied under various conditions, including thermal, oxidative, and photolytic stress. These studies have revealed that the compound exhibits excellent stability under physiological conditions, making it suitable for long-term therapeutic applications. Furthermore, computational modeling has provided insights into its electronic structure and reactivity, aiding in the design of analogs with enhanced properties.
Looking ahead, the integration of machine learning algorithms into drug discovery pipelines is expected to accelerate the development of derivatives of this compound with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are also fostering innovation in this area, leading to breakthroughs in both fundamental understanding and practical applications.
In conclusion, CAS No. 2137604-70-5 represents a versatile platform for exploring new therapeutic strategies and advanced materials. Its unique combination of structural features and functional groups positions it as a valuable asset in both academic research and industrial applications.
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